PNU-100766-d8

LC-MS/MS Bioanalysis Internal Standard

This Linezolid-D8 (+8 Da mass shift) is the preferred internal standard for linezolid bioanalysis. Eight morpholine-ring deuteriums ensure clean LC-MS/MS resolution, correcting matrix effects per regulatory guidance for ANDA validation and therapeutic drug monitoring. Essential for PK studies; not a therapeutic API. Select based on MRM transition.

Molecular Formula C16H20FN3O4
Molecular Weight 345.39 g/mol
CAS No. 1032182-14-1
Cat. No. B196449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-100766-d8
CAS1032182-14-1
Molecular FormulaC16H20FN3O4
Molecular Weight345.39 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
InChIInChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i4D2,5D2,6D2,7D2
InChIKeyTYZROVQLWOKYKF-LSSZDJLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linezolid-D8 (CAS 1032182-14-1) Product Overview: Deuterated Oxazolidinone Antibiotic for Analytical Research


N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide (CAS 1032182-14-1), commonly designated Linezolid-D8 or PNU-100766-d8, is a stable isotope-labeled analog of the oxazolidinone antibiotic linezolid [1]. This compound incorporates eight deuterium atoms exclusively on the morpholine ring moiety, resulting in a molecular formula of C16H12D8FN3O4 and a molecular weight of 345.39 g/mol [1]. The compound is supplied as an off-white solid with typical specifications of ≥95% purity by HPLC and ≥98% atom D enrichment . As a deuterated reference standard, Linezolid-D8 is intended for analytical research applications including bioanalytical method development and validation, not for therapeutic use .

Why Generic Linezolid Cannot Substitute for Linezolid-D8 (CAS 1032182-14-1) in Analytical Workflows


Non-deuterated linezolid (CAS 165800-03-3) cannot substitute for Linezolid-D8 (CAS 1032182-14-1) in quantitative bioanalytical applications due to fundamental differences in mass spectrometric detection and quantification capabilities. Linezolid-D8 possesses a molecular mass of 345.39 g/mol, which is 8 mass units higher than the parent compound's 337.35 g/mol, a mass shift that enables unambiguous chromatographic separation and independent multiple reaction monitoring (MRM) transitions in LC-MS/MS workflows [1]. This isotopic differentiation is essential for accurate internal standardization in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments where matrix effects and ionization efficiency variations would otherwise compromise analytical accuracy [2]. Furthermore, while generic linezolid serves as the therapeutic active pharmaceutical ingredient (API), it lacks the deuterium-enriched morpholine moiety specifically required for use as a stable isotope-labeled internal standard in regulatory bioanalysis [2].

Quantitative Differentiation Evidence for Linezolid-D8 (CAS 1032182-14-1) Versus Non-Deuterated Linezolid and Alternative Isotopologues


Mass Spectrometric Differentiation: Linezolid-D8 (m/z 346.2 → 298.1) Versus Unlabeled Linezolid (m/z 338.2 → 296.1)

Linezolid-D8 provides a +8 Da mass shift relative to unlabeled linezolid, enabling distinct precursor-to-product ion transitions in triple quadrupole mass spectrometry [1]. This mass difference permits simultaneous quantification of both analyte and internal standard without chromatographic co-elution interference or isotopic cross-talk that plagues lower-mass-shift isotopologues .

LC-MS/MS Bioanalysis Internal Standard

Deuterium Enrichment Specifications: 98 Atom % D in Linezolid-D8 Versus 0.015% Natural Abundance in Unlabeled Linezolid

Linezolid-D8 is manufactured to a specification of ≥98 atom % deuterium enrichment at the morpholine ring positions, in stark contrast to the 0.015% natural deuterium abundance found in unlabeled linezolid [1]. This artificial enrichment, achieved through synthesis with deuterated starting materials rather than proton exchange, ensures that the compound qualifies as an unnatural, novel derivative distinct from its non-enriched counterpart [1].

Isotopic Purity Method Validation Regulatory Compliance

Site-Specific Deuteration: Morpholine Ring-Only Labeling (D8) Versus Alternative Labeling Patterns

Linezolid-D8 (CAS 1032182-14-1) incorporates deuterium exclusively on the eight hydrogen positions of the morpholine ring (positions 2,2,3,3,5,5,6,6), whereas alternative deuterated linezolid isotopologues such as Linezolid-D3 (CAS 1127120-38-0) incorporate only three deuterium atoms on the acetamide methyl group [1]. This site-specific labeling pattern confers differential utility depending on the analytical objective and the metabolic fate of the monitored fragment .

Isotopologue Comparison Metabolic Stability Procurement Specification

Potential Pharmacokinetic Advantage: Deuteration-Mediated Metabolic Stability (Class-Level Inference)

Deuteration at metabolically labile sites can attenuate cytochrome P450-mediated oxidation through the primary kinetic isotope effect, potentially reducing metabolic clearance and extending half-life [1]. While specific in vivo PK data for Linezolid-D8 (CAS 1032182-14-1) are not available in public literature, the US 2009/0062283 patent discloses that deuterium-enriched linezolid may exhibit decreased metabolic rates at sites of deuteration, with the extent of rate decrease described by the expression kM/kD [2]. Class-level evidence from a deuterated oxazolidinone analog (C-20081) in chimpanzee studies demonstrated that deuterium substitution can produce quantifiable alterations in pharmacokinetic parameters, including half-life and clearance, compared to co-administered unlabeled linezolid [3].

Deuterium Isotope Effect Pharmacokinetics Metabolic Stability

Optimal Research and Industrial Application Scenarios for Linezolid-D8 (CAS 1032182-14-1)


Bioanalytical Method Development and Validation for Linezolid Pharmacokinetic Studies

Linezolid-D8 (CAS 1032182-14-1) serves as the preferred stable isotope-labeled internal standard for LC-MS/MS quantification of linezolid in plasma, serum, and tissue homogenates. The +8 Da mass shift (345.39 vs. 337.35 g/mol) enables clean chromatographic baseline resolution and independent MRM transitions without isotopic interference [1]. This application is critical for therapeutic drug monitoring, bioequivalence studies, and population pharmacokinetic modeling where regulatory guidance requires isotopically labeled internal standards to correct for matrix effects and ionization variability [2].

Quality Control Reference Standard for Abbreviated New Drug Applications (ANDA)

Linezolid-D8 is qualified for use as a reference standard in ANDA analytical method validation and quality control applications for generic linezolid drug products [1]. Suppliers provide detailed characterization data compliant with regulatory guidelines, and further traceability against USP or EP pharmacopeial standards can be established based on feasibility [1]. The ≥98 atom % D enrichment specification ensures that the reference material meets the purity and identity requirements essential for regulatory submission packages [2].

Differentiation from Alternative Deuterated Linezolid Isotopologues in MRM Method Design

In contrast to Linezolid-D3 (CAS 1127120-38-0), which labels only the acetamide methyl group, Linezolid-D8 provides deuterium labeling exclusively on the morpholine ring moiety [1]. This site-specific difference has practical consequences for MRM method development: Linezolid-D8 is the appropriate internal standard when the quantitative transition monitors a morpholine-containing fragment ion, whereas Linezolid-D3 is preferable when monitoring the acetamide-derived fragment [2]. Researchers must select the isotopologue based on the specific precursor-to-product ion transition employed in their validated method.

Investigation of Structure-Metabolism Relationships in Deuterated Oxazolidinone Research

For research programs evaluating deuterium substitution as a strategy to modulate oxazolidinone pharmacokinetics, Linezolid-D8 represents a defined chemical probe with site-specific deuteration of the morpholine ring [1]. The patent literature describes deuterium-enriched linezolid derivatives as potentially exhibiting altered metabolic profiles due to the primary kinetic isotope effect, with decreased rates of metabolism predicted at sites of deuteration [1]. The chimpanzee PK study of deuterated oxazolidinone C-20081 provides class-level evidence that deuteration can produce measurable alterations in pharmacokinetic parameters when compared to co-administered unlabeled linezolid [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PNU-100766-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.